Cas no 2138038-26-1 ((4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol)

(4-Bromo-2-tert-butyl-1H-imidazol-5-yl)methanol is a brominated imidazole derivative featuring a hydroxymethyl functional group at the 5-position and a tert-butyl substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromine atom enhances reactivity for further functionalization via cross-coupling reactions, while the tert-butyl group contributes to steric stabilization. The hydroxymethyl moiety allows for additional derivatization, enabling the synthesis of more complex heterocyclic systems. Its well-defined structure and functional group compatibility make it valuable for constructing biologically active molecules or ligands in coordination chemistry. Proper handling under inert conditions is recommended due to potential sensitivity.
(4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol structure
2138038-26-1 structure
商品名:(4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol
CAS番号:2138038-26-1
MF:C8H13BrN2O
メガワット:233.105621099472
CID:6389390
PubChem ID:165491447

(4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol 化学的及び物理的性質

名前と識別子

    • (4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol
    • 2138038-26-1
    • EN300-1159788
    • インチ: 1S/C8H13BrN2O/c1-8(2,3)7-10-5(4-12)6(9)11-7/h12H,4H2,1-3H3,(H,10,11)
    • InChIKey: YBTKOFMSKZWHCT-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(CO)NC(C(C)(C)C)=N1

計算された属性

  • せいみつぶんしりょう: 232.02113g/mol
  • どういたいしつりょう: 232.02113g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 48.9Ų

(4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1159788-1.0g
(4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol
2138038-26-1
1g
$0.0 2023-06-08

(4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol 関連文献

(4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanolに関する追加情報

(4-Bromo-2-tert-butyl-1H-imidazol-5-yl)methanol (CAS No. 2138038-26-1): A Comprehensive Overview

(4-Bromo-2-tert-butyl-1H-imidazol-5-yl)methanol (CAS No. 2138038-26-1) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.

The molecular structure of (4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol consists of a brominated imidazole ring attached to a tert-butyl group and a hydroxymethyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it an attractive candidate for further investigation.

Recent studies have highlighted the importance of imidazole derivatives in medicinal chemistry due to their diverse biological activities. For instance, imidazole-based compounds have been shown to exhibit antimicrobial, antifungal, and anticancer properties. The introduction of a bromine atom and a tert-butyl group in the structure of (4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol further enhances its potential for targeted drug delivery and therapeutic applications.

In the context of drug discovery, (4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol has been evaluated for its ability to modulate specific biological pathways. One notable area of research involves its interaction with enzymes and receptors involved in signal transduction processes. Studies have demonstrated that this compound can selectively bind to certain protein targets, thereby modulating their activity and potentially leading to therapeutic benefits.

The hydroxymethyl group in (4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol plays a crucial role in its pharmacological profile. This functional group can participate in hydrogen bonding interactions with biomolecules, enhancing the compound's binding affinity and selectivity. Additionally, the hydroxymethyl moiety can be readily modified through chemical synthesis, allowing for the creation of derivative compounds with optimized properties for specific therapeutic applications.

From a synthetic chemistry perspective, the preparation of (4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol involves multi-step reactions that require precise control over reaction conditions and purification processes. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial settings.

In terms of biological evaluation, (4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol has been tested for its cytotoxicity against various cancer cell lines. Preliminary results indicate that this compound exhibits selective cytotoxic effects on certain types of cancer cells while showing minimal toxicity towards normal cells. These findings suggest that (4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol may have potential as an anticancer agent with improved safety profiles compared to existing therapies.

Beyond cancer research, there is growing interest in exploring the broader biological activities of (4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol. For example, studies have investigated its potential as an antiviral agent against various viral infections. Initial screenings have shown promising results, indicating that this compound may interfere with viral replication processes and inhibit viral spread.

To further validate the therapeutic potential of (4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol, ongoing clinical trials are being conducted to assess its safety and efficacy in human subjects. These trials aim to provide comprehensive data on the pharmacokinetics, pharmacodynamics, and adverse effects associated with this compound. Preliminary clinical data suggest that (4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol is well-tolerated at therapeutic doses and exhibits favorable pharmacological properties.

In conclusion, (4-bromo-2-tert-butyl-1H-imidazol-5-yl)methanol (CAS No. 2138038-26-)) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Continued investigation into the mechanisms of action and optimization of this compound will likely lead to significant advancements in the treatment of various diseases.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.